Cas no 1183619-41-1 (1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine)

1-(4-Bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine is a brominated and fluorinated aromatic compound featuring an imidazole-2-amine core. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further derivatization. The imidazole-2-amine moiety may also serve as a chelating or hydrogen-bonding site, making it valuable in coordination chemistry or as a ligand precursor. Its well-defined molecular architecture ensures consistent performance in synthetic applications, supporting precise structural modifications for targeted research or industrial use.
1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine structure
1183619-41-1 structure
Product name:1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine
CAS No:1183619-41-1
MF:C10H9BrFN3
Molecular Weight:270.100964307785
CID:5759788
PubChem ID:60862617

1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

    • 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine
    • 1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
    • 1183619-41-1
    • EN300-1110131
    • インチ: 1S/C10H9BrFN3/c11-8-2-1-7(9(12)5-8)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14)
    • InChIKey: SAFGLYHIIDFNIK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)CN1C=CN=C1N

計算された属性

  • 精确分子量: 268.99639g/mol
  • 同位素质量: 268.99639g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 43.8Ų

1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1110131-0.05g
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
1183619-41-1 95%
0.05g
$587.0 2023-10-27
Enamine
EN300-1110131-1.0g
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
1183619-41-1
1g
$728.0 2023-06-10
Enamine
EN300-1110131-5g
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
1183619-41-1 95%
5g
$2028.0 2023-10-27
Enamine
EN300-1110131-0.1g
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
1183619-41-1 95%
0.1g
$615.0 2023-10-27
Enamine
EN300-1110131-1g
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
1183619-41-1 95%
1g
$699.0 2023-10-27
Enamine
EN300-1110131-2.5g
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
1183619-41-1 95%
2.5g
$1370.0 2023-10-27
Enamine
EN300-1110131-5.0g
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
1183619-41-1
5g
$2110.0 2023-06-10
Enamine
EN300-1110131-0.25g
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
1183619-41-1 95%
0.25g
$642.0 2023-10-27
Enamine
EN300-1110131-0.5g
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
1183619-41-1 95%
0.5g
$671.0 2023-10-27
Enamine
EN300-1110131-10.0g
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
1183619-41-1
10g
$3131.0 2023-06-10

1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine 関連文献

1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amineに関する追加情報

Comprehensive Overview of 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine (CAS No. 1183619-41-1)

The compound 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine (CAS No. 1183619-41-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. This imidazole derivative is characterized by its unique structural features, including a brominated and fluorinated phenyl group, which contribute to its potential applications in drug discovery and material science. Researchers are increasingly exploring its properties due to its relevance in medicinal chemistry and its role as a building block for more complex molecules.

One of the key reasons for the growing interest in 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine is its potential as a bioactive scaffold. Imidazole rings are known for their presence in many FDA-approved drugs, and the addition of halogen atoms like bromine and fluorine can enhance binding affinity and metabolic stability. This makes the compound a valuable candidate for targeted drug design, particularly in areas such as kinase inhibition and GPCR modulation, which are hot topics in current pharmaceutical research.

From a synthetic chemistry perspective, CAS No. 1183619-41-1 offers versatility. Its reactive sites, including the amine group and the halogen-substituted phenyl ring, allow for further functionalization. This adaptability is crucial for researchers working on structure-activity relationship (SAR) studies, a common focus in modern drug development. Questions like "How does halogenation affect drug potency?" or "What are the best synthetic routes for imidazole derivatives?" are frequently searched in academic and industrial circles, highlighting the relevance of this compound.

In addition to its pharmaceutical potential, 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine is also studied for its material science applications. The presence of both electron-withdrawing (fluorine) and electron-donating (amine) groups makes it an interesting candidate for organic electronic materials. With the rise of flexible electronics and OLED technologies, researchers are investigating how such compounds can contribute to charge transport and luminescent properties.

Environmental and green chemistry considerations are also part of the discourse surrounding this compound. As the scientific community shifts toward sustainable synthesis, questions arise about the eco-friendly preparation of halogenated imidazoles. Searches for "green synthesis of bromo-fluoro compounds" or "catalytic approaches for imidazole derivatives" reflect this trend. The compound’s stability and degradation pathways are additional areas of interest, particularly for environmental impact assessments.

Analytical characterization of CAS No. 1183619-41-1 is another critical aspect. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm its structure and purity. These methods are frequently searched by chemists seeking best practices for compound validation. The compound’s spectral data and crystallographic information are valuable resources for those working in cheminformatics and computational chemistry.

In summary, 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine (CAS No. 1183619-41-1) is a multifaceted compound with significant potential in pharmaceutical research, material science, and synthetic chemistry. Its unique structural attributes and reactivity make it a subject of ongoing study, aligning with current trends in drug discovery and sustainable chemistry. As researchers continue to explore its applications, this compound is likely to remain a topic of interest in both academic and industrial settings.

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